molecular formula C20H16N4O2S B2562748 1-(4-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone CAS No. 483293-70-5

1-(4-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone

Cat. No.: B2562748
CAS No.: 483293-70-5
M. Wt: 376.43
InChI Key: HNZLGDQGAVVOGJ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked via a thioether bridge to a 4-methoxyphenyl ethanone moiety. This structure combines electron-rich (methoxy) and electron-deficient (pyrimidine) regions, which may influence its reactivity and biological interactions.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-26-16-9-7-14(8-10-16)18(25)12-27-20-17-11-23-24(19(17)21-13-22-20)15-5-3-2-4-6-15/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZLGDQGAVVOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or similar reagents under acidic or basic conditions.

    Thioether Formation: The pyrazolo[3,4-d]pyrimidine core is then reacted with a thiol derivative, such as 4-methoxyphenylthiol, under nucleophilic substitution conditions.

    Final Coupling: The resulting intermediate is coupled with an ethanone derivative to form the final product.

Industrial Production Methods: Industrial production may involve optimizing these steps for scale, including the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are selected to maximize the purity and minimize the environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially altering its electronic properties.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced pyrazolo[3,4-d]pyrimidine derivatives.

    Substitution: Various substituted thioether derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone has been explored for its potential in several fields:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of kinase enzymes. The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, allowing it to bind to the ATP-binding site of kinases. This binding inhibits the kinase activity, which can lead to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

N-(4-Acetamidophenyl)-2-[(1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Sulfanyl]Acetamide (C21H18N6O2S)

  • Key Differences: Replaces the ethanone group with an acetamide moiety.
  • Molecular Weight : 418.48 g/mol (vs. ~370–380 g/mol for the target compound, estimated from analogues).

1-{1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl}Piperidine (C16H17N5)

  • Key Differences: Substitutes the thioether-linked ethanone with a piperidine ring.
  • Implications : The piperidine introduces basicity and conformational flexibility, which may alter pharmacokinetic properties like blood-brain barrier penetration .

Analogues with Modified Heterocyclic Cores

1-(4-Methoxyphenyl)-2-((5,6,7,8-Tetrahydrobenzo[4,5]Thieno[2,3-d]Pyrimidin-4-yl)Thio)Ethan-1-One (C19H18N2O2S2)

  • Key Differences: Replaces pyrazolo[3,4-d]pyrimidine with a benzo-fused thienopyrimidine core.
  • Higher molar mass (370.49 g/mol) and density (1.36 g/cm³) suggest enhanced crystallinity .

4-(3-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Thieno[3,2-d]Pyrimidine

  • Key Differences: Incorporates a thienopyrimidine ring instead of the ethanone group.
  • Implications: The thienopyrimidine moiety may enhance binding to kinase targets due to its resemblance to ATP .

Table 1: Comparison of Substituent Impact

Compound Substituent(s) Melting Point (°C) Molecular Weight (g/mol) Key Properties
Target Compound 4-Methoxyphenyl, thioether N/A ~370–380 (estimated) Balanced lipophilicity, moderate H-bonding
7e () 4-Methoxyphenylsulfonyl 131–134 Not reported Sulfonyl group enhances stability
5c () 4-Chloro-2-fluorophenyl 142–145 Not reported Halogens increase lipophilicity
Example 62 () 5-Methylthiophen-2-yl, fluoro 227–230 560.2 (M+1) Fluorine improves metabolic stability

Methoxy vs. Halogen Substituents

  • Methoxy Groups (e.g., target compound, 7e): Electron-donating, improve solubility via polar interactions but may reduce membrane permeability.
  • Halogens (e.g., 5c, Example 62): Electron-withdrawing, enhance lipophilicity and bioavailability. For example, 5c’s chloro-fluoro substituents increase molecular weight and melting point (142–145°C) compared to methoxy analogues .

Biological Activity

1-(4-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H18N4OSC_{19}H_{18}N_4OS, with a molecular weight of approximately 358.44 g/mol. It features a methoxyphenyl group and a pyrazolo[3,4-d]pyrimidine moiety, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various pharmacological properties, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds possess significant antimicrobial properties. For instance, certain pyrazole derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
  • Anticancer Potential : Pyrazolo[3,4-d]pyrimidines have been investigated for their ability to inhibit cancer cell proliferation. Research indicates that these compounds can target specific receptors involved in cancer progression .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell signaling pathways critical for tumor growth and survival.
  • Modulation of Gene Expression : Some studies suggest that pyrazole derivatives can alter the expression of genes related to apoptosis and cell cycle regulation.
  • Interference with Biofilm Formation : The compound has shown potential in disrupting biofilm formation in bacterial species, enhancing its efficacy as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC values between 0.22 - 0.25 μg/mL
AnticancerInhibition of cancer cell proliferation
Biofilm DisruptionReduced biofilm formation in Staphylococcus spp.

Detailed Case Study: Antimicrobial Evaluation

In a systematic study involving a series of pyrazole derivatives, the compound demonstrated significant antimicrobial activity against various pathogens. The study employed methods such as time-kill assays and biofilm inhibition tests to evaluate efficacy. The most active derivative showed potent bactericidal effects, indicating the potential for development into therapeutic agents against resistant strains .

Q & A

Q. What are the key synthetic pathways for 1-(4-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone?

The synthesis typically involves multi-step reactions:

  • Core Formation : Construct the pyrazolo[3,4-d]pyrimidine core via cyclization of aminopyrazoles with thiourea derivatives under acidic conditions.
  • Thioether Linkage : Introduce the thioether group using nucleophilic substitution, where a thiolate anion reacts with a chloro- or bromo-substituted intermediate (e.g., 2-chloro-1-(4-methoxyphenyl)ethanone) .
  • Final Functionalization : Attach the 4-methoxyphenyl group via coupling reactions (e.g., Suzuki-Miyaura) or alkylation . Key reagents include sodium methoxide for deprotonation and palladium catalysts for cross-coupling. Reaction progress is monitored via TLC and NMR .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the connectivity of the pyrazolo[3,4-d]pyrimidine core and thioether linkage. Aromatic protons appear as multiplets in δ 7.0–8.5 ppm, while the methoxy group resonates as a singlet near δ 3.8 ppm .
  • IR Spectroscopy : Stretching vibrations for C=S (1050–1250 cm1^{-1}) and C=O (1650–1750 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the thioether linkage formation?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiolate ion.
  • Temperature Control : Reactions at 60–80°C balance kinetics and side-product formation.
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) effectively isolates the product .

Q. What strategies address contradictory bioactivity data in antimicrobial assays?

  • Standardized Protocols : Ensure consistent inoculum size (e.g., 1×106^6 CFU/mL) and incubation time (24–48 hrs) across replicates.
  • Control Compounds : Compare with known antimicrobial agents (e.g., ciprofloxacin) to validate assay sensitivity.
  • Mechanistic Studies : Use fluorescence microscopy to assess membrane disruption or ROS generation, linking bioactivity to structural features (e.g., thioether’s redox activity) .

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

  • Docking Studies : Simulate binding to target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Focus on the pyrazolo[3,4-d]pyrimidine core’s π-π stacking and hydrogen bonding with active sites .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-donating groups (e.g., methoxy) may enhance membrane penetration .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for synthesis .

Data Contradiction Analysis

Q. Why might solubility discrepancies arise in different solvent systems?

  • Polarity Mismatch : The compound’s logP (~2.5) suggests moderate hydrophobicity, but solubility in DMSO (≥50 mg/mL) vs. water (<0.1 mg/mL) varies due to hydrogen-bonding capacity.
  • Crystallinity : Amorphous forms (spray-dried) show higher solubility than crystalline forms (recrystallized from ethanol) .
  • Counterion Effects : Salt formation (e.g., HCl) can improve aqueous solubility by 10–20× .

Q. How to resolve inconsistent IC50_{50} values in kinase inhibition assays?

  • Enzyme Source : Variability in kinase isoforms (e.g., wild-type vs. mutant EGFR) impacts inhibition. Validate using recombinant proteins from standardized sources (e.g., Sigma-Aldrich).
  • ATP Concentration : Adjust ATP levels (1–10 mM) to mimic physiological conditions and reduce false negatives.
  • Allosteric Effects : Use surface plasmon resonance (SPR) to detect non-competitive binding modes that standard assays may miss .

Methodological Recommendations

Q. What in vitro models best evaluate this compound’s anticancer potential?

  • Cell Line Panels : Test across NCI-60 cancer cell lines to identify selectivity (e.g., leukemia vs. solid tumors).
  • Apoptosis Assays : Measure caspase-3/7 activation via luminescence. The thioether group may induce oxidative stress, triggering mitochondrial apoptosis .
  • Synergy Studies : Combine with cisplatin or doxorubicin to assess combinatorial indices (CI <1 indicates synergy) .

Q. How to validate metabolic stability in preclinical studies?

  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS.
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions. The methoxyphenyl group may reduce CYP affinity .
  • Metabolite ID : High-resolution MS identifies oxidation (e.g., sulfoxide formation) or demethylation products .

Structural Insights

Q. What crystallographic data reveal about this compound’s conformation?

  • X-ray Diffraction : The pyrazolo[3,4-d]pyrimidine core adopts a planar conformation, while the thioether linkage introduces torsional strain (C-S-C angle ~105°).
  • Intermolecular Interactions : Methoxy groups participate in C-H···O hydrogen bonds, stabilizing crystal packing .
  • Thermal Analysis : Differential scanning calorimetry (DSC) shows a melting point ~180–190°C, consistent with high purity .

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